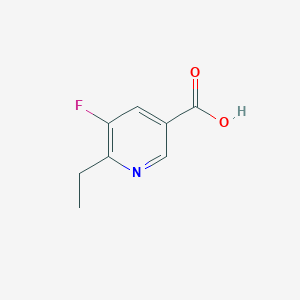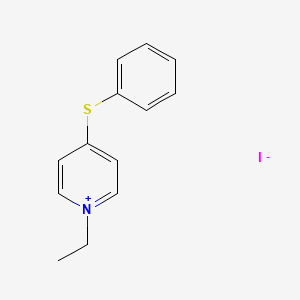
1-Ethyl-4-(phenylthio)pyridinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-(phenylthio)pyridinium iodide is a chemical compound with the molecular formula C13H14INS and a molecular weight of 343.22643 g/mol . This compound is known for its unique structure, which includes a pyridinium ring substituted with an ethyl group and a phenylthio group, along with an iodide ion. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 1-Ethyl-4-(phenylthio)pyridinium iodide typically involves the reaction of 4-chloropyridine with phenylthiol in the presence of a base, followed by quaternization with ethyl iodide . The reaction conditions often include:
Solvent: Commonly used solvents include acetonitrile or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Análisis De Reacciones Químicas
1-Ethyl-4-(phenylthio)pyridinium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the phenylthio group to a thiol group.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or pseudohalides.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Ethyl-4-(phenylthio)pyridinium iodide has a wide range of scientific research applications, including:
Mecanismo De Acción
The precise mechanism of action of 1-Ethyl-4-(phenylthio)pyridinium iodide is still under investigation. it is theorized that this compound interacts with the cell membrane of bacterial and fungal cells, leading to structural and functional alterations. This interaction is believed to disrupt cellular metabolism, ultimately culminating in cell death . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-Ethyl-4-(phenylthio)pyridinium iodide can be compared with other similar compounds, such as:
1-Ethyl-4-phenylpyridinium iodide: This compound has a similar structure but lacks the phenylthio group, which may result in different chemical and biological properties.
1-Ethyl-4-(methoxycarbonyl)pyridinium iodide: This compound contains a methoxycarbonyl group instead of a phenylthio group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its phenylthio substitution, which imparts distinct chemical properties and potential biological activities.
Propiedades
Número CAS |
63512-52-7 |
|---|---|
Fórmula molecular |
C13H14INS |
Peso molecular |
343.23 g/mol |
Nombre IUPAC |
1-ethyl-4-phenylsulfanylpyridin-1-ium;iodide |
InChI |
InChI=1S/C13H14NS.HI/c1-2-14-10-8-13(9-11-14)15-12-6-4-3-5-7-12;/h3-11H,2H2,1H3;1H/q+1;/p-1 |
Clave InChI |
KDAYPDWBPIWATK-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1=CC=C(C=C1)SC2=CC=CC=C2.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



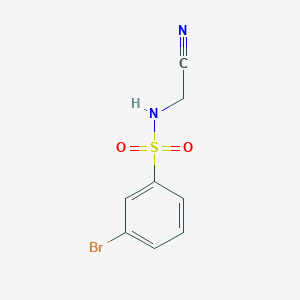
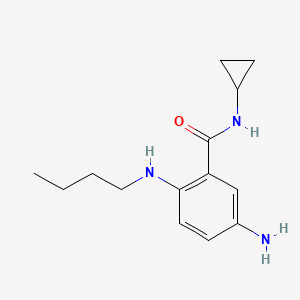
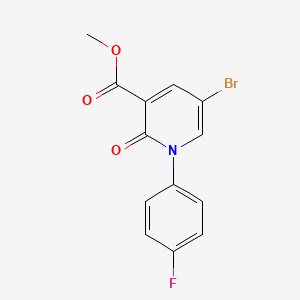
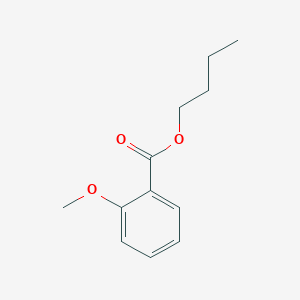

![Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]-](/img/structure/B13978399.png)
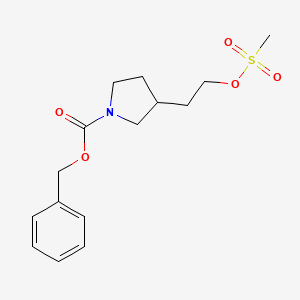
![3-{1-Oxo-4-[benzylamino]isoindolin-2-yl}piperidine-2,6-dione](/img/structure/B13978419.png)

